N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-19(17-13-23-15-7-2-3-8-16(15)24-17)21-14-20(10-4-1-5-11-20)18-9-6-12-25-18/h2-3,6-9,12,17H,1,4-5,10-11,13-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDHTBSWYDXMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a thiophene ring, a cyclohexyl group, and a benzo[dioxin] moiety, which are significant for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against different cancer cell lines.
- Inhibition of Enzyme Activity : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.
The anticancer activity of this compound is believed to be mediated through the following mechanisms:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It can halt the progression of the cell cycle at specific checkpoints.
- Inhibition of Tumor Growth : By disrupting signaling pathways critical for tumor growth and survival.
Case Studies
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. For instance:
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant to cancer and inflammatory pathways.
Enzymatic Targets
- Heat Shock Protein 90 (HSP90) : Inhibition of HSP90 can disrupt the stability of numerous oncogenic proteins.
- Cyclooxygenase (COX) : This inhibition may lead to reduced inflammation and tumorigenesis.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of compounds similar to this compound. Modifications to the thiophene and dioxin moieties have been shown to enhance potency and selectivity against cancer cell lines.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Dioxine Core | Provides stability and potential for biological activity. |
| Thiophene Moiety | Contributes to electronic properties and reactivity. |
| Amide Functional Group | Known for its role in biological interactions. |
Potential Biological Activities
- Anticancer Activity : Compounds with dioxine structures have shown potential in inhibiting cancer cell proliferation through mechanisms such as PARP inhibition.
- Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial effects, which could be relevant for developing new antibiotics.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential therapeutic uses in inflammatory diseases.
Synthesis Pathways
| Methodology | Description |
|---|---|
| Condensation Reactions | Involves combining thiophene and dioxine derivatives in the presence of catalysts. |
| Functionalization Techniques | Modifications to introduce the amide group and enhance biological activity. |
Case Studies and Research Findings
While specific case studies on N-((1-(thiophen-2-yl)cyclohexyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are scarce, related research provides valuable insights into its potential applications.
Related Research Insights
- Similar Compounds : Studies on related thiophene and dioxine derivatives have documented their efficacy in various biological assays, suggesting that this compound could exhibit similar properties.
- Mechanistic Studies : Interaction studies are essential for understanding binding affinities with biological targets, which could reveal the compound's mechanism of action.
Notable Findings from Literature
Research indicates that compounds with similar structures have been effective in modulating enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response regulation .
Comparison with Similar Compounds
Research Findings and Trends
- Privileged Scaffolds : The dihydrobenzo[b][1,4]dioxine core is a privileged structure in medicinal chemistry, enabling interactions with diverse protein families (e.g., HSP90, HSF1) .
- Thiophene vs. Quinoline: Thiophene’s lower molecular weight (84 g/mol vs. 129 g/mol for quinoline) may improve bioavailability but reduce binding affinity compared to bulkier quinoline derivatives .
- Synthetic Evolution : Early methods (e.g., ’s 2003 protocol) focused on bromo-cyclohexene intermediates, while recent strategies prioritize modular couplings (e.g., amide bond formations in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
